molecular formula C22H20ClN3O3S2 B2689041 N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-57-7

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2689041
CAS No.: 877655-57-7
M. Wt: 473.99
InChI Key: ALJSIDWKHJMTJY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a thieno[3,2-d]pyrimidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the methoxyphenyl and chlorobenzyl groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include other thieno[3,2-d]pyrimidinyl derivatives and compounds with similar functional groups, such as:

  • N-(2-chlorobenzyl)-2-((3-(3-hydroxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((3-(3-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications or insights into biological processes.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-29-16-7-4-6-15(11-16)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-2-3-8-17(14)23/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJSIDWKHJMTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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